![molecular formula C19H22Cl2O4 B5035709 1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5035709.png)
1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene
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Overview
Description
1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene is an organic compound with a complex structure It is characterized by the presence of multiple ether linkages and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the etherification of 1,5-dichloro-3-methylbenzene with 2-(2-methoxy-4-methylphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkages.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aromatic amines, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether linkages and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-2-[2-(2-methoxyphenoxy)ethoxy]-3-methylbenzene
- 1,5-Dichloro-2-[2-(4-methylphenoxy)ethoxy]-3-methylbenzene
- 1,5-Dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-ethylbenzene
Uniqueness
1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene is unique due to its specific arrangement of ether linkages and chlorinated aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,5-dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-13-4-5-17(18(10-13)22-3)24-8-6-23-7-9-25-19-14(2)11-15(20)12-16(19)21/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTIGSFEYWSBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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